6-Methyl-5-(methylthio)pyridin-2-amine

Description

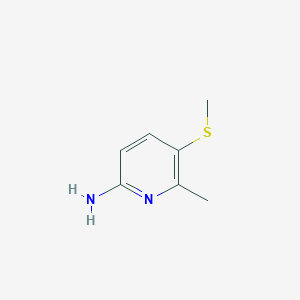

6-Methyl-5-(methylthio)pyridin-2-amine is a pyridine derivative featuring a methyl group at position 6, a methylthio (-SMe) moiety at position 5, and an amine group at position 2.

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

6-methyl-5-methylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C7H10N2S/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9) |

InChI Key |

DDWMTYZQZYLLKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₇H₁₀N₂S

- Molecular Weight : 154.23 g/mol (calculated)

- Functional Groups : Methylthio (-SMe), methyl (-CH₃), and primary amine (-NH₂).

Table 1: Structural and Molecular Comparison of Pyridinamine Derivatives

Table 2: Research Findings and Inferred Properties

Key Observations:

Methoxy (-OCH₃) in 6-methoxy derivatives enhances polarity and hydrogen-bonding capacity .

Solubility & Reactivity :

- Halogenated analogs (e.g., 6-Chloro-5-iodopyridin-2-amine) exhibit lower aqueous solubility but higher reactivity in Suzuki-Miyaura couplings .

- Piperidine-containing derivatives (e.g., 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine ) may show improved solubility under acidic conditions due to protonatable nitrogen.

Phenyl-substituted analogs () are used in flexible drug-like molecule simulations, indicating utility in medicinal chemistry .

Spectroscopic Characterization :

- Methylthio protons resonate at δ ~2.1–2.5 ppm in $ ^1H $ NMR, distinct from methoxy (δ ~3.8–4.0 ppm) or halogen environments .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methyl-5-(methylthio)pyridin-2-amine typically involves:

- Introduction of amino group at the 2-position of the pyridine ring.

- Installation of methyl and methylthio substituents at the 6- and 5-positions, respectively.

- Use of pyridine N-oxide intermediates or halogenated pyridine derivatives for regioselective substitution.

- Employing nucleophilic substitution and alkylation reactions to introduce the methylthio group.

Preparation via Pyridine N-Oxide Route and Trialkylamine Intermediates

One efficient approach to substituted aminopyridines involves the reaction of 3-methyl-pyridine 1-oxide with trialkylamines and electrophilic chlorinating agents, followed by treatment with hydrogen bromide to yield the amino-substituted pyridine.

Step 1: React 3-methyl-pyridine 1-oxide with a trialkylamine (e.g., trimethylamine) and an electrophilic compound such as thionyl chloride in a solvent like methylene chloride at low temperature (below 0°C). This forms an ammonium salt intermediate.

Step 2: Remove solvent and treat the intermediate with concentrated hydrogen bromide solution, heating up to 210°C with continuous addition of HBr and distillation of water to drive the reaction to completion.

Step 3: Neutralize the reaction mixture with dilute sodium hydroxide, extract the product with ethyl acetate, dry, and concentrate to obtain 2-amino-5-methylpyridine or its analogues.

This method is advantageous as it avoids the use of highly water-sensitive sodium amide and metallic sodium, improving safety and cost-effectiveness. The process also allows for high yields (up to 86%) and purity of the aminopyridine product with minimal side-products such as 2-amino-3-methylpyridine (~1%).

Introduction of the Methylthio Group

The methylthio substituent at the 5-position can be introduced via nucleophilic substitution reactions on appropriate halogenated intermediates or by O-alkylation of hydroxylated precursors:

Starting from a 5-hydroxy or 5-bromo substituted 2-amino-6-methylpyridine, methylthiolation can be achieved by reacting with methyl iodide (CH3I) or methylthiolating agents in the presence of bases like calcium hydride (CaH2).

For example, O-alkylation of 5-hydroxy intermediates using methyl iodide in the presence of CaH2 affords methylthio-substituted products in high yields.

Alternative Synthetic Routes Using Halogenated Pyridine Precursors

Another approach involves halogenated pyridine derivatives:

2-Amino-5-bromo-6-methylpyridine can be synthesized first, which then undergoes nucleophilic substitution with methylthiolate anion or methylthiol equivalents to replace the bromine with a methylthio group.

This method allows for regioselective functionalization and can be employed when direct methylthiolation is challenging.

Microscale and Catalytic Methods

Microscale syntheses reported in recent studies involve refluxing substituted pyridin-2-amine derivatives with methylthiolating reagents in ethanol with catalytic acetic acid, followed by purification via recrystallization. Characterization by NMR and mass spectrometry confirms the structure and purity of the methylthio-substituted aminopyridine derivatives.

Summary Table of Preparation Methods

Research Findings and Considerations

The pyridine N-oxide route with trialkylamine and electrophilic chlorinating agents is a novel and safer alternative to traditional sodium amide methods, providing good yields and purity with less hazardous reagents.

Methylthio substitution is sensitive to steric and electronic effects; thus, reaction conditions such as temperature, solvent, and base choice critically influence yield and selectivity.

The presence of sulfur in the methylthio group may poison certain catalysts (e.g., palladium), requiring alternative reduction or purification strategies during synthesis.

Analytical data including 1H-NMR, 13C-NMR, IR, and mass spectrometry are essential for confirming the successful preparation and purity of the compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Methyl-5-(methylthio)pyridin-2-amine via nucleophilic substitution?

- Methodology : The methylthio (-SMe) group acts as a leaving group in nucleophilic substitution. Optimize by refluxing the precursor (e.g., 2-methylthio-pyrimidine derivatives) with primary amines in polar aprotic solvents (e.g., DMF) at 70–100°C. Sodium acetate is often used as a base to neutralize byproducts. Monitor reaction progress via TLC or HPLC .

- Key Parameters :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or ethanol | Higher polarity improves substitution |

| Temperature | 70–100°C | Prevents elimination side reactions |

| Base | Sodium acetate | Neutralizes HX, drives reaction forward |

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- Melting Point : Compare observed mp (e.g., 185–189°C for related nitro derivatives) with literature values .

- NMR Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., methylthio vs. amino group integration) .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for brominated pyridin-2-amine analogs .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for pyridin-2-amine derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions .

- Data-Driven Optimization : Apply machine learning (ML) to historical reaction data to predict optimal solvents, temperatures, and catalysts. ICReDD’s approach integrates computational and experimental feedback loops .

Q. What experimental conditions minimize elimination vs. substitution in methylthio-group reactions?

- Critical Factors :

- Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize transition states for substitution.

- Temperature Control : Lower temperatures (e.g., 70°C) favor substitution; higher temperatures promote elimination .

- Case Study : Heating 2-methylthio-pyrimidine with cyclohexylamine in ethanol at 70°C yielded 85% substitution product, while refluxing at 100°C led to 30% elimination byproducts .

Q. How can polymorphism in this compound derivatives be predicted and analyzed?

- Computational Prediction : Use CrystalPredictor or Mercury to model packing arrangements. Compare lattice energies of potential polymorphs .

- Experimental Validation : Perform X-ray diffraction on single crystals. For example, Aakeröy et al. resolved three polymorphs of 2-amino-5-nitropyrimidine via synchrotron radiation .

Q. What strategies resolve contradictions in reported reaction yields or spectral data?

- Factorial Design : Systematically vary parameters (e.g., solvent, catalyst loading) to identify interactions affecting reproducibility. For example, a 2 factorial design can isolate temperature’s role .

- Statistical Analysis : Apply ANOVA to determine if discrepancies arise from procedural differences (e.g., impurity profiles in precursors) .

Q. How can this compound be applied in coordination chemistry or catalysis?

- Ligand Design : The pyridin-2-amine scaffold can coordinate transition metals (e.g., Cu, Pd) via the amino and sulfur groups. For example, bis[(6-methylpyridin-2-yl)methyl]amine forms stable complexes for catalytic C–N coupling .

- Case Study : A PDB ligand (BY7) with a similar pyridin-2-amine structure was used to study enzyme inhibition via metal chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.